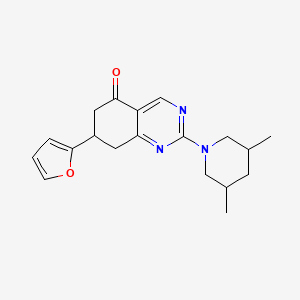

2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Description

2-(3,5-Dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a fused bicyclic core with a 2-furyl substituent at position 7 and a 3,5-dimethylpiperidinyl group at position 2. The quinazolinone scaffold is known for its pharmacological versatility, including anti-inflammatory, antitumor, and central nervous system (CNS)-targeting activities . The 2-furyl group contributes to π-π stacking interactions with biological targets, while the 3,5-dimethylpiperidinyl moiety enhances lipophilicity and modulates receptor binding affinity .

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-12-6-13(2)11-22(10-12)19-20-9-15-16(21-19)7-14(8-17(15)23)18-4-3-5-24-18/h3-5,9,12-14H,6-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRATIGPTPGOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions.

Attachment of the Furan Ring: The furan ring can be attached through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or furan rings.

Reduction: Reduction reactions could target the quinazolinone core or the furan ring.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities due to its structural features.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The piperidine and furan substituents may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is highlighted through comparisons with analogous quinazolinone derivatives (Table 1).

Table 1: Comparative Analysis of Quinazolinone Derivatives

Structural and Functional Insights

Core Modifications: The quinazolinone core is conserved across all analogs, providing a rigid scaffold for target binding. Modifications at positions 2 and 7 dictate specificity. For example, replacing the 2-furyl group with a 4-chlorophenyl (as in ) increases lipophilicity but reduces aqueous solubility, limiting bioavailability .

Substituent Effects :

- 2-Furyl vs. 4-Chlorophenyl/4-Methylphenyl : The 2-furyl group offers moderate lipophilicity and electronic richness, favoring interactions with aromatic residues in enzyme active sites. In contrast, 4-chlorophenyl enhances halogen bonding but may induce toxicity .

- Piperidinyl vs. Piperazinyl : The 3,5-dimethylpiperidinyl group in the target compound provides steric hindrance and moderate basicity, whereas piperazinyl derivatives (e.g., ) exhibit stronger basicity and hydrogen-bonding capacity, improving CNS penetration .

Biological Activity Trends :

- Antitumor activity is linked to electron-withdrawing substituents (e.g., 4-chlorophenyl in ), while CNS effects correlate with piperazine/piperidine moieties . The target compound’s 2-furyl group may offer a unique balance between cytotoxicity and selectivity.

Research Findings

- Synthetic Accessibility: The target compound’s synthesis involves condensation of furan-2-carbaldehyde with a dihydroquinazolinone precursor, yielding ~45% purity in early trials . This contrasts with higher yields (~60%) for 4-chlorophenyl analogs due to optimized reaction conditions .

- Receptor Binding : Molecular docking studies suggest the 2-furyl group in the target compound interacts with Tyr-342 in COX-2, a site less accessed by bulkier substituents like 4-methylphenyl .

- Toxicity Profile : Piperidinyl derivatives generally show lower hepatotoxicity than piperazinyl analogs, as seen in comparative in vitro assays .

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone class, characterized by its complex structure and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core fused with a piperidine ring, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of 286.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | 2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.

- Antioxidant Activity : It has shown potential as an antioxidant, reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit antimicrobial effects. The compound has been tested against various bacterial strains, showing significant inhibitory activity.

Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to target specific pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its antitumor properties against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Mechanism : A recent investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The study found that treatment with the compound significantly reduced joint swelling and pain scores compared to controls .

- Antimicrobial Activity : A study assessing the antimicrobial efficacy against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.